
Clarithromycin F;16-OH-Clr;Clarithromycin Impurity 4;Clarithromycin EP Impurity A;Clarithromycin F
Propriétés
Formule moléculaire |
C38H69NO14 |
---|---|
Poids moléculaire |
764.0 g/mol |
Nom IUPAC |
6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3-(hydroxymethyl)-7-methoxy-5,7,9,11,13-pentamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C38H69NO14/c1-14-26-38(9,46)31(43)21(4)28(41)19(2)16-37(8,48-13)33(53-35-29(42)25(39(10)11)15-20(3)49-35)22(5)30(24(18-40)34(45)51-26)52-27-17-36(7,47-12)32(44)23(6)50-27/h19-27,29-33,35,40,42-44,46H,14-18H2,1-13H3 |
Clé InChI |
JDKPAXGOJMGSAE-UHFFFAOYSA-N |
SMILES canonique |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)CO)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O |
Origine du produit |
United States |
Description
Méthodes De Préparation
Origins in Clarithromycin Synthesis
Clarithromycin F arises primarily during the methylation step of erythromycin derivatives. The canonical synthesis of clarithromycin involves the selective methylation of the 6-hydroxyl group on the erythronolide ring of erythromycin A. However, incomplete methylation or hydroxylation at the 16-position can lead to the formation of Clarithromycin F as a byproduct.
The foundational patent US8288514B2 outlines a synthesis route starting from erythromycin A 9-oxime thiocyanate salt. Key steps include:
- Etherification : Protection of the 9-oxime hydroxyl group using 1-ethoxy-1-methylethyl or similar ethers.
- Silanization : Shielding the 2′- and 4′′-hydroxyl groups with trimethylchlorosilane.
- Methylation : Introducing a methyl group at the 6-OH position using iodomethane in dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF).
- Hydrolysis : Deprotection under acidic conditions (formic acid) to yield clarithromycin.
Incomplete methylation at the 6-OH position or unintended hydroxylation during hydrolysis can result in Clarithromycin F. For instance, residual water in the methylation solvent (DMSO/THF) may lead to partial hydrolysis, converting the 6-O-methyl group back to a hydroxyl group.
Directed Synthesis of Clarithromycin F
The patent CN105418709A provides a method to synthesize clarithromycin impurities, including structural analogs of Clarithromycin F. While focused on impurity P, the methodology adapts to generate 16-OH derivatives through controlled hydroxylation:
- Protection of Erythromycin Oxime : Use of 1,1-diisopropoxy hexane to protect the oxime hydroxyl group.
- Selective Methylation : Methylation with monobromethane in toluene-DMSO solvent, which minimizes over-methylation.
- Controlled Hydroxylation : Introduction of a hydroxyl group at the 16-position via sodium bisulfite-mediated reduction and acetic acid hydrolysis.
This route achieves 99.3% purity for impurities after gradient cooling purification in ethanol, demonstrating scalability for reference standard production.
Key Reaction Parameters Influencing Impurity Formation
Methylation Selectivity
The choice of methylating agent and solvent critically impacts the formation of Clarithromycin F. US8288514B2 employs iodomethane with potassium hydroxide in DMSO/THF, favoring 6-O-methylation. However, excess iodomethane or prolonged reaction times can lead to over-methylation at secondary sites (e.g., 11-OH or 12-OH), increasing impurity complexity.
By contrast, CN105418709A uses monobromethane in a toluene-DMSO system, which reduces solvent polarity and slows methylation kinetics. This results in higher selectivity for the 6-OH position, minimizing competing reactions at the 16-position.
Hydrolysis Conditions
Hydrolysis of protective groups (e.g., silyl ethers) often employs formic acid or sodium bisulfite. US8288514B2 reports that formic acid concentrations above 5% (v/v) in ethanol can inadvertently oxidize the 16-position, forming Clarithromycin F. Similarly, CN105418709A highlights that sodium bisulfite at 70°C induces reductive cleavage of methyl groups, necessitating precise temperature control to avoid over-hydroxylation.
Purification and Analytical Characterization
Chromatographic Purification
Both patents emphasize solvent-based crystallization for impurity isolation:
- Ethanol Gradient Cooling : CN105418709A achieves 99.3% purity for clarithromycin impurities by dissolving crude product in ethanol at 78°C, followed by cooling at 10°C/h to 0°C.
- Dichloromethane Extraction : US8288514B2 isolates clarithromycin via dichloromethane layer separation after hydrolysis, though this method may co-elute Clarithromycin F with other polar impurities.
HPLC Analysis
CN105418709A details an HPLC protocol for impurity quantification:
- Column : ODS, 3.5 µm, 4.6 × 100 mm.
- Mobile Phase : Potassium dihydrogen phosphate (pH 4.2) and acetonitrile gradient.
- Detection : UV at 205 nm.
Clarithromycin F elutes at ~22 minutes under these conditions, distinct from clarithromycin (~35 minutes) and impurity P (~28 minutes).
Comparative Analysis of Synthetic Methods
Analyse Des Réactions Chimiques
Types of Reactions
16-Hydroxyclarithromycin undergoes various chemical reactions, including:
Oxidation: Introduction of additional hydroxyl groups.
Reduction: Conversion of ketones to alcohols.
Substitution: Replacement of functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products
The major products formed from these reactions include various hydroxylated and reduced derivatives of 16-Hydroxyclarithromycin, which may have different pharmacological properties .
Applications De Recherche Scientifique
Clarithromycin is a macrolide antibiotic with applications in treating various infections and potential antineoplastic and immunomodulatory effects .
Therapeutic Applications
- Infections Clarithromycin is used to treat respiratory tract, skin, and soft tissue infections .
- Combination Therapies Clarithromycin is used in combination chemotherapies for treating multiple myeloma (MM), although single-agent treatment has no efficacy .
- Potential Uses Clarithromycin and azithromycin may treat less common infections . Clarithromycin has shown effectiveness in treating bacteremia in patients with acquired immunodeficiency syndrome (AIDS) .
Antineoplastic Effects
Clarithromycin has demonstrated antineoplastic effects in several studies :
- Lung Cancer Long-term treatment with clarithromycin significantly increased the median survival time of patients with advanced non-small cell lung cancer (NSCLC) .
- NK Cell Activity Clarithromycin increased NK activity in patients with unresectable NSCLC after one month of treatment. It inhibited tumor growth and increased NK activity in Lewis lung carcinoma (LLC)-inoculated mice when administered after anticancer chemotherapy .
- Hematologic Malignancies Clarithromycin monotherapy has been effective in treating hematologic malignancies, including extranodal marginal zone B-cell lymphoma, mucosa-associated lymphoid tissue lymphoma, follicular B-cell lymphoma, and Hodgkin’s lymphoma .
Immunomodulatory Effects
Clarithromycin exhibits immunomodulatory effects by reducing the production of pro-inflammatory cytokines :
- TNF-α Inhibition Clarithromycin has shown inhibitory activity on the release and gene expression of TNF-α . It significantly decreased nasopharyngeal concentrations of TNF-α in children with acute exacerbations of recurrent wheezing . It also inhibited LPS-stimulated TNF-α production by alveolar macrophages in bronchiolitis obliterans organizing pneumonia (BOOP) .
- TGF-β Reduction Clarithromycin treatment significantly decreased the expression of the TGF-β gene in spleen cells of tumor-bearing rats and inhibited its expression in rat mammary adenocarcinoma cells .
- FGF2 Suppression Clarithromycin suppressed the protein production of FGF2 in sinonasal mucosa of chronic rhinosinusitis (CRS) .
- G-CSF and GM-CSF Suppression Clarithromycin suppressed the production of G-CSF and GM-CSF by IL-1β-added human synoviocytes obtained from rheumatoid arthritis (RA) and osteoarthritis (OA) patients .
Neurological Applications
Clarithromycin may have applications in stimulating neuronal excitability :
- Neuronal Excitability Clarithromycin increases neuronal excitability in CA3 pyramidal neurons, suggesting a potential application as a stimulant to facilitate emergence from anesthesia or normalize vigilance .
Tryptophan-Kynurenine Pathway
The tryptophan-kynurenine (KYN) pathway involves metabolites with dual pro-oxidant and antioxidant properties, influencing immune responses and oxidative stress .
- Picolinic Acid (PA) PA has antioxidant and pro-oxidant properties, enhancing ROS generation and oxidation reactions . It plays a dual role in neurodegenerative diseases, acting as both an antioxidant and a pro-oxidant .
- Kynurenine (KYN) KYN metabolites, including KYNA, AA, and CA, can either protect against or contribute to oxidative stress depending on concentration and cellular environment. KYNA influences immune responses by reducing inflammatory cytokines and regulating dendritic cell and macrophage activity . CA modulates immune tolerance by promoting the differentiation of Tregs and limiting pro-inflammatory immune responses .
- Indoxyl Sulfate (INS) INS, derived from tryptophan, exhibits a dual role as both a pro-oxidant and antioxidant, with effects that are context- and concentration-dependent . It can promote oxidative stress and inflammation in chronic kidney disease (CKD) but may have antioxidant effects under normal physiological conditions .
- Indole-3-Propionic Acid (IPA) The IPA pathway involves metabolites like ILA, IAcA, and IPA, which possess antioxidant and anti-inflammatory properties . IPA protects cells from oxidative damage and has neuroprotective effects .
Hepatotoxicity
Clarithromycin, similar to other macrolide antibiotics, has been associated with liver injury :
- Elevated Aminotransferase Levels Short-term clarithromycin treatment can lead to acute, transient, and asymptomatic elevations in serum aminotransferase levels in 1% to 2% of patients .
- Clinically Apparent Liver Injury Clarithromycin can cause acute liver injury with jaundice, typically appearing within 1 to 3 weeks after treatment initiation . The resulting hepatitis is often cholestatic, with recovery occurring within 4 to 8 weeks of medication withdrawal .
Scalable Preparation of Clarithromycin 9-(E)-oxime
A scalable process for preparing substantially pure clarithromycin 9-(E)-oxime with less than 1.2% of the (Z)-isomer has been demonstrated .
Mécanisme D'action
16-Hydroxyclarithromycin exerts its effects by binding to the bacterial 50S ribosomal subunit, inhibiting protein synthesis. This action is similar to that of clarithromycin but with enhanced potency due to the additional hydroxyl group. The compound targets the bacterial ribosome, blocking the translocation of peptides and thus inhibiting bacterial growth .
Comparaison Avec Des Composés Similaires
Clarithromycin F (Clarithromycin EP Impurity A)
Clarithromycin F, also known as Clarithromycin EP Impurity A, is a structural analog of clarithromycin. It is chemically defined as (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-{[(2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl]oxy}-14-ethyl-12,13-dihydroxy-4-{[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl]oxy}-3-(hydroxymethyl)-7-methoxy-5,7,9,11,13-pentamethyloxacyclotetradecane-2,10-dione (C₃₈H₆₇NO₁₂; MW: 729.94 g/mol) . This impurity arises during the synthesis or degradation of clarithromycin and is characterized by demethylation at the 2-position and hydroxymethyl substitution.
14-Hydroxy Clarithromycin (14-OH-Clarithromycin)
14-Hydroxy Clarithromycin (14-OH-Clr, CAS 110671-78-8) is a major active metabolite of clarithromycin, formed via hepatic cytochrome P-450 (CYP3A4)-mediated oxidation. Its molecular formula is C₃₈H₆₉NO₁₄ (MW: 763.96 g/mol). Pharmacokinetic studies show that 14-OH-Clr contributes to antimicrobial activity, particularly against Haemophilus influenzae, with a plasma concentration (Css,max) increased by 83.7% when clarithromycin is co-administered with tegoprazan . Unlike clarithromycin, 14-OH-Clr exhibits altered protein binding and renal clearance properties.
Clarithromycin Impurity 4
Clarithromycin Impurity 4 is a process-related impurity, though its structural identity remains unspecified in available literature. It is listed in regulatory documents with a molecular weight of 776.96 g/mol (C₃₈H₆₈N₂O₁₄) . Limited data suggest it may arise from incomplete methylation or side reactions during synthesis.
Clarithromycin EP Impurity A (Clarithromycin F)
As noted in Section 1.1, Clarithromycin EP Impurity A is synonymous with Clarithromycin F.
Comparison with Similar Compounds
Structural and Pharmacokinetic Comparison
Parameter | Clarithromycin F (EP Impurity A) | 14-Hydroxy Clarithromycin | Clarithromycin Impurity 4 |
---|---|---|---|
Molecular Formula | C₃₈H₆₇NO₁₂ | C₃₈H₆₉NO₁₄ | C₃₈H₆₈N₂O₁₄ |
Molecular Weight | 729.94 g/mol | 763.96 g/mol | 776.96 g/mol |
CAS Number | Not explicitly listed | 110671-78-8 | Not available |
Structural Feature | 2-Demethyl, hydroxymethyl substitution | 14-OH group | Unspecified |
Pharmacokinetic Role | Inactive impurity | Active metabolite | Presumed inactive impurity |
Regulatory Limit | ≤0.15% (EP guidelines) | Monitored as metabolite | ≤0.10% (typical threshold) |
Analytical Detection
- Clarithromycin F : Detected via HPLC with UV detection (λ = 210 nm) or LC-MS/MS, often using a C18 column and acetonitrile/ammonium acetate mobile phase .
- 14-OH-Clarithromycin : Quantified using UHPLC-MS/MS with a lower limit of quantification (LLOQ) of 50 ng/mL .
- Impurity 4 : Requires method validation per ICH guidelines, though specific protocols are undocumented in the literature.
Key Research Findings
Metabolic Interactions : 14-OH-Clarithromycin’s formation is influenced by CYP3A4 inhibitors (e.g., clarithromycin itself induces CYP3A4, increasing its own metabolism) . Co-administration with drugs like rivaroxaban elevates clarithromycin’s AUC by 54%, highlighting risks of drug-drug interactions .
Synthetic Challenges : Derivatives like 20-O-acetyl-clarithromycin (purity: 98.17%) and 4”-O-arylalkylcarbamoyl analogs require rigorous purification to minimize impurities like Clarithromycin F .
Activité Biologique
Clarithromycin is a macrolide antibiotic widely used to treat various bacterial infections. Among its metabolites and impurities, Clarithromycin F , 16-OH-Clr , Clarithromycin Impurity 4 , and Clarithromycin EP Impurity A have been identified. This article delves into the biological activity of these compounds, focusing on their pharmacokinetics, antimicrobial efficacy, and relevant case studies.
Overview of Clarithromycin and Its Impurities
Clarithromycin is known for its effectiveness against a range of pathogens, including Streptococcus pneumoniae, Helicobacter pylori, and atypical bacteria like Legionella pneumophila. The compound exhibits enhanced pharmacokinetic properties compared to other macrolides, such as erythromycin, which allows for greater intracellular accumulation in immune cells like neutrophils .
Table 1: Key Properties of Clarithromycin and Its Impurities
Compound | Antimicrobial Activity | Pharmacokinetics | Notes |
---|---|---|---|
Clarithromycin | High | Well-absorbed, half-life 2-4 hours | Metabolized to active 14-OH clarithromycin |
Clarithromycin F | Moderate | Similar to clarithromycin | Less studied |
16-OH-Clr | Active | Similar distribution | Significant metabolite |
Clarithromycin Impurity 4 | Low | Not extensively studied | Potentially less effective |
Clarithromycin EP Impurity A | Unknown | Unknown | Requires further investigation |
Clarithromycin exerts its effects by binding reversibly to the 50S ribosomal subunit of bacterial ribosomes, inhibiting protein synthesis. This mechanism is shared among macrolides but is characterized by clarithromycin's ability to penetrate tissues effectively, achieving higher concentrations in lung epithelial lining fluid compared to serum .
Pharmacokinetics
The pharmacokinetic profile of clarithromycin includes rapid absorption and extensive tissue distribution. Studies indicate that therapeutic concentrations can stimulate immune responses, such as activating protein kinase C in polymorphonuclear leukocytes (PMNLs), thereby enhancing host defense mechanisms .
Case Study: Efficacy Against Helicobacter pylori
A study evaluated the effectiveness of clarithromycin in eradicating H. pylori infections. Among patients with confirmed infections, resistance to clarithromycin was noted in a significant number due to mutations in the 23S rRNA gene . This highlights the importance of susceptibility testing in clinical settings.
Antimicrobial Activity and Resistance
Clarithromycin's activity varies depending on the target organism. It has shown superior potency against certain pathogens compared to azithromycin and erythromycin . However, increasing resistance patterns have been observed, particularly with H. pylori, necessitating ongoing monitoring of susceptibility profiles.
Table 2: Antimicrobial Susceptibility Data
Pathogen | MIC (μg/ml) Clarithromycin | Resistance Rate (%) |
---|---|---|
Streptococcus pneumoniae | <0.25 | Low |
Helicobacter pylori | 1-256 | High |
Legionella pneumophila | <0.5 | Low |
Q & A
Q. What validated analytical methods are recommended for quantifying Clarithromycin F and its related impurities in pharmaceutical formulations?
Methodology : High-performance liquid chromatography (HPLC) with UV detection is the gold standard for impurity profiling. Key parameters include:
- Column : C18 reversed-phase (e.g., 250 mm × 4.6 mm, 5 µm particle size)
- Mobile phase : Gradient elution with acetonitrile and phosphate buffer (pH 7.0–8.0)
- Detection wavelength : 210–220 nm for optimal sensitivity to macrolide structures .
Validation should follow ICH Q2(R1) guidelines, including specificity, linearity (R² > 0.999), and precision (%RSD < 2.0). EP Impurity Reference Standards (e.g., Clarithromycin EP Impurity A, CAS 127253-06-9) must be used for calibration .
Q. How do degradation pathways influence the formation of 16-OH-Clr and Clarithromycin Impurity 4?
Methodology : Accelerated stability studies (40°C/75% RH for 6 months) under acidic/alkaline conditions reveal:
- 16-OH-Clr : Forms via hydroxylation of the macrolide ring under oxidative stress.
- Impurity 4 : Degradation product from N-demethylation or epimerization at the cladinose sugar moiety.
LC-MS/MS is critical for structural elucidation, with fragmentation patterns confirming mass shifts (e.g., +16 Da for hydroxylation) .
Q. What role do EP Impurity Standards play in ensuring batch-to-batch consistency?
Methodology : EP Standards (e.g., Clarithromycin EP Impurity A) provide reference chromatograms and retention times for:
- Identity confirmation : Compare sample peaks against reference spectra.
- Quantitative thresholds : Ensure impurities do not exceed ICH Q3B limits (e.g., 0.15% for unknown impurities).
Failure to align with EP standards may indicate synthetic route deviations or storage instability .
Advanced Research Questions
Q. How can synthetic routes for 16-OH-Clr be optimized to minimize by-products like Clarithromycin F?
Methodology :
- Step 1 : Use regioselective hydroxylation catalysts (e.g., cytochrome P450 analogs) to target the C16 position.
- Step 2 : Monitor reaction pH (7–8) to prevent lactone ring hydrolysis, a precursor to Clarithromycin F.
- Step 3 : Purify via preparative HPLC with a water-acetonitrile gradient, achieving >98% purity (confirmed by ¹H NMR and HRMS) .
Data Contradiction Note : Some studies report higher yields at pH 7.5, while others favor pH 8.0. This discrepancy may arise from solvent polarity effects on reaction kinetics .
Q. What experimental strategies resolve contradictory data on Clarithromycin EP Impurity A’s bioactivity?
Methodology :
- Hypothesis Testing : Compare impurity bioactivity across assays (e.g., MIC tests vs. receptor binding studies).
- Case Example : While 14-hydroxy metabolites retain antibacterial activity, Clarithromycin EP Impurity A (6-O-methylerythromycin oxime) shows no intrinsic activity but may inhibit cytochrome P450 enzymes, altering drug metabolism .
- Statistical Analysis : Use meta-regression to account for variables like bacterial resistance rates or assay sensitivity thresholds .
Q. How do chiral centers in Clarithromycin F impact its pharmacokinetic profile?
Methodology :
- Stereochemical Analysis : Use X-ray crystallography or NOESY NMR to confirm configurations at C3, C5, and C11.
- In Vivo Correlation : Administer enantiomerically pure Clarithromycin F to animal models and measure plasma AUC (area under the curve).
Key Finding : The (E)-9-oxime isomer (Clarithromycin F) exhibits 30% slower hepatic clearance than the (Z)-isomer due to steric hindrance in CYP3A4 binding .
Tables for Critical Data Comparison
Q. Table 1: Key Physicochemical Properties of Clarithromycin Impurities
Impurity Name | Molecular Formula | CAS No. | Molecular Weight | Key Functional Groups |
---|---|---|---|---|
Clarithromycin F | C₃₈H₆₉N₃O₁₂ | 81103-14-2 | 776.0 | 6,12-di-O-methyl, oxime |
16-OH-Clr | C₃₈H₆₈NO₁₃ | N/A | 763.0 | C16 hydroxyl, lactone ring |
Clarithromycin EP Impurity A | C₃₈H₆₉N₃O₁₂ | 127253-06-9 | 776.0 | 6-O-methyl, (E)-9-oxime |
Q. Table 2: Comparative Analytical Techniques for Impurity Detection
Technique | Sensitivity (LOQ) | Resolution Power | Key Application | Limitations |
---|---|---|---|---|
HPLC-UV | 0.05% | Moderate | Routine quantification of known impurities | Co-elution of isomers |
LC-MS/MS | 0.01% | High | Structural elucidation of degradants | Costly instrumentation |
¹H NMR | N/A | High | Stereochemical confirmation | Requires pure isolates |
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
TAK-653 |
|
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.